molecular formula C28H20N2O8S2-2 B13377931 5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Cat. No.: B13377931
M. Wt: 576.6 g/mol
InChI Key: FYCUGOLTTVWBAH-UUHNQIFESA-L
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Description

The compound 5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate is a complex organic molecule characterized by its unique structure, which includes multiple aromatic rings, sulfonate groups, and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the 6-oxocyclohexa-2,4-dien-1-ylidene intermediate: This can be achieved through the oxidation of cyclohexadiene derivatives under controlled conditions.

    Amination reactions:

    Sulfonation: The sulfonate groups are introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Coupling reactions: The final step involves coupling the intermediates through condensation reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

    Condensation: The compound can participate in condensation reactions to form larger molecular structures.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds.

Scientific Research Applications

5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to proteins and enzymes, altering their activity.

    Pathways: It may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate: can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of This compound , making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C28H20N2O8S2-2

Molecular Weight

576.6 g/mol

IUPAC Name

5-[(2-hydroxyphenyl)methylideneamino]-2-[(E)-2-[4-[(2-hydroxyphenyl)methylideneamino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H22N2O8S2/c31-25-7-3-1-5-21(25)17-29-23-13-11-19(27(15-23)39(33,34)35)9-10-20-12-14-24(16-28(20)40(36,37)38)30-18-22-6-2-4-8-26(22)32/h1-18,31-32H,(H,33,34,35)(H,36,37,38)/p-2/b10-9+,29-17?,30-18?

InChI Key

FYCUGOLTTVWBAH-UUHNQIFESA-L

Isomeric SMILES

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=CC4=CC=CC=C4O)S(=O)(=O)[O-])S(=O)(=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=CC4=CC=CC=C4O)S(=O)(=O)[O-])S(=O)(=O)[O-])O

Origin of Product

United States

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